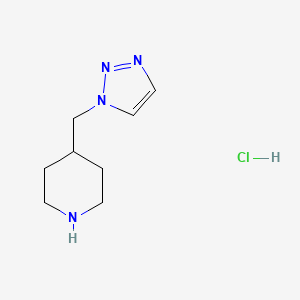

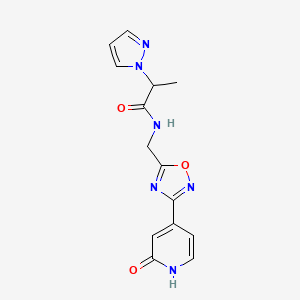

![molecular formula C12H15N7O2 B2453145 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-30-6](/img/structure/B2453145.png)

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” is a heterocyclic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of two carbon atoms and three nitrogen atoms. Attached to this triazole ring is a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the piperazine ring, and the 4-nitrophenyl group. The exact structure would depend on the specific positions of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The compound is likely to be solid at room temperature .Scientific Research Applications

Antihypertensive Agents

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine and its derivatives have been explored for their potential in treating hypertension. A study by Meyer et al. (1989) synthesized a series of similar compounds and found one with notable antihypertensive activity in spontaneously hypertensive rats, indicating a potential for use in controlling high blood pressure (Meyer et al., 1989).

Antimicrobial Activities

Research by Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds structurally related to 5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine. These compounds displayed good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).

Antifungal and Antibacterial Agents

The compound has shown promise as an antifungal and antibacterial agent. Beyzaei et al. (2019) reported the synthesis of 1,2,4-triazol-5(3)-amines, noting significant inhibitory activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound 3(5)-(4-nitrophenyl)-1H-1,2,4-triazol-5(3)-amine, in particular, demonstrated effective antifungal properties (Beyzaei et al., 2019).

Anticancer Activity

Research into the anticancer properties of 1,2,4-triazole derivatives has been conducted by Holla et al. (2003), who synthesized several Mannich bases derived from 1,2,4-triazoles. These compounds exhibited slight potency against various cancer cell lines, suggesting potential utility in cancer treatment (Holla et al., 2003).

Antichagasic Agents

A study by Papadopoulou et al. (2013) explored 3-nitro-1H-1,2,4-triazole-based piperazines and benzothiazoles, which include structural analogs of the compound , for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed promising trypanocidal activity and were more potent than the reference compound benznidazole (Papadopoulou et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine” are currently unknown. The compound is structurally similar to other piperazine derivatives, which are known to interact with a variety of biological targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperazine derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives, it may have a variety of effects depending on its specific targets

properties

IUPAC Name |

3-[4-(4-nitrophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O2/c13-11-14-12(16-15-11)18-7-5-17(6-8-18)9-1-3-10(4-2-9)19(20)21/h1-4H,5-8H2,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNDEAVKAFVYAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NNC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

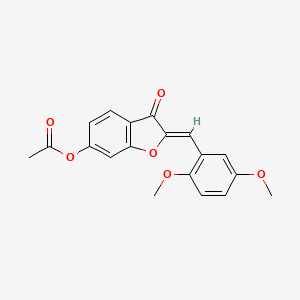

![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

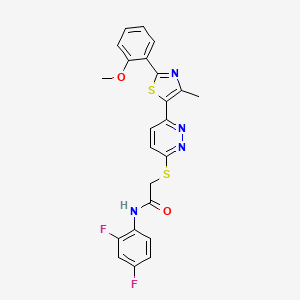

![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)

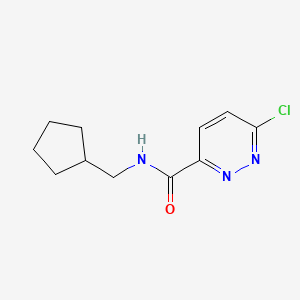

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)

![N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2453076.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2453078.png)

![2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2453084.png)